7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
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Overview
Description
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a chemical compound with the CAS Number: 2173999-08-9 . It has a molecular weight of 204.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The TP heterocycle has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . For example, it has been used as a possible isosteric replacement for purines .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Imine-Enamine Tautomerism : 5-Aryl-substituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines, which share a core structure with 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride, were studied for their tautomerism properties. This research contributes to the understanding of the structural dynamics of similar compounds (Desenko et al., 1991).
Synthetic Versatility : The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines demonstrates their versatile nature in chemical reactions, where the presence of certain groups like trichloromethyl can be maintained or eliminated based on the reaction medium (Zanatta et al., 2018).
Metal-Free Synthesis : The metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, including similar structures to this compound, shows potential for efficient and environmentally friendly chemical production (Zheng et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Compounds derived from the 1,2,4-triazolo[1,5-a]pyridine structure have shown potential in antimicrobial applications, suggesting similar possibilities for this compound (Abdel-Motaal & Raslan, 2014).
Antioxidant Properties : Research on [1,2,4]triazolo[1,5-a]pyridine derivatives has demonstrated their antioxidant activity, which could be relevant to the study of this compound (Smolsky et al., 2022).
Cancer Research : The compound's structural relatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential research pathways for this compound in cancer treatment (Dolzhenko et al., 2008).
Crystallography and Structural Analysis
Crystal Structure Analysis : Studies on compounds with similar structural frameworks have provided insights into their crystal structures, which is crucial for understanding the physical and chemical properties of this compound (Wang et al., 2018).
Supramolecular Synthons in Solid State : The formation of diverse supramolecular synthons by 1,2,4-triazolo[1,5-a]pyridine derivatives in the solid state highlights the importance of 2- and 5-positioned substituents, which can be applied to study the solid-state chemistry of this compound (Chai et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring, a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, future research may continue to explore these and other potential applications of 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride and related compounds.
Biochemical Analysis
Biochemical Properties
Compounds within the [1,2,4]triazolo[1,5-a]pyrimidines family are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to exhibit significant antiproliferative activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to inhibit the growth of cancer cells by interacting with various biomolecules and influencing gene expression
Temporal Effects in Laboratory Settings
Related [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized under microwave conditions, suggesting that these compounds may be stable under certain conditions .
Dosage Effects in Animal Models
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown potent γ-secretase modulating activity in mice .
Metabolic Pathways
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with several metals, suggesting potential involvement in metal-related metabolic pathways .
Subcellular Localization
Related [1,2,4]triazolo[1,5-a]pyrimidines have been shown to interact with various biomolecules, suggesting potential localization within specific cellular compartments .
properties
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKGFOCJCKIHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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